benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
CAS No.: 946346-17-4
VCID: VC8454157
Molecular Formula: C19H15N3O4S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
![benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate - 946346-17-4](/images/structure/VC8454157.png)
Description |
Synthesis and Reaction ConditionsThe synthesis of thiazolo-pyridazine derivatives typically involves multi-step organic reactions. These reactions often require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yield and purity. For example, reactions may be conducted under reflux conditions in polar aprotic solvents to facilitate nucleophilic attacks. Research Findings and Future DirectionsGiven the limited information available on benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, further research is needed to explore its synthesis, chemical properties, and biological activities. Studies on similar compounds suggest that these derivatives could be valuable in medicinal chemistry for developing new therapeutic agents. Data TablesDue to the lack of specific data on benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, the following table provides general information on thiazolo-pyridazine derivatives:
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CAS No. | 946346-17-4 | ||||||||||||
Product Name | benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate | ||||||||||||
Molecular Formula | C19H15N3O4S | ||||||||||||
Molecular Weight | 381.4 g/mol | ||||||||||||
IUPAC Name | benzyl 2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate | ||||||||||||
Standard InChI | InChI=1S/C19H15N3O4S/c1-12-20-17-18(27-12)16(14-8-5-9-25-14)21-22(19(17)24)10-15(23)26-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 | ||||||||||||
Standard InChIKey | HYXJIYAQALJMIH-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4 | ||||||||||||
Canonical SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4 | ||||||||||||
PubChem Compound | 25669195 | ||||||||||||
Last Modified | Aug 20 2023 |
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